Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (CAS: 391-02-6) is a quinoline derivative with a molecular formula of C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . It features a hydroxyl group at position 4, a trifluoromethyl substituent at position 7, and an ethyl ester at position 3. This compound exhibits moderate cytotoxic activity against cancer cell lines such as MCF-7 (mammary gland) and HePG2 (hepatocellular carcinoma), though it shows weaker efficacy against HCT-116 (colorectal carcinoma) .
The compound is synthesized via two primary routes:
Ethoxymethylenemalonate route: Reaction of ethoxymethylenemalonate with substituted anilines.
Condensation of m-trifluoromethylaniline: Reaction with ethoxymethylenemalonate followed by cyclization .
It is stored as a solid under dry, room-temperature conditions and is classified with hazard warnings for skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Properties
IUPAC Name |
ethyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-17-10-5-7(13(14,15)16)3-4-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUWNMJUAZJACG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192343 | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
391-02-6 | |
| Record name | 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=391-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 391-02-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96992 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic acid in the presence of acetic anhydride . Another method includes heating the compound with chloroacetyl chloride to yield a mixture of isomeric O-acylation products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like chloroacetyl chloride and acetyl chloride are employed in substitution reactions.
Major Products Formed
The reactions of this compound with various reagents yield a range of products, including:
- Ethyl 4-(2-chloroacetoxy)-7-(trifluoromethyl)-quinoline-3-carboxylate
- 3-chloro-8-(trifluoromethyl)-2H-pyrano[3,2-c]quinoline-2,4(3H)-dione
- 1-acetyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Scientific Research Applications
Antimicrobial Applications
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has demonstrated significant antimicrobial activity. It has been utilized as a potent antimicrobial agent against various bacterial strains. The mechanism of action involves the inhibition of bacterial enzymes and disruption of cell wall synthesis, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
Recent studies indicate that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including:
- MCF-7 : Human breast cancer cell line
- HePG2 : Human hepatocellular carcinoma cell line
- HCT-116 : Human colorectal carcinoma cell line (weak activity)
The cytotoxic effects are attributed to the compound's ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and thymidylate synthase . This characteristic positions it as a potential lead compound in anticancer drug development.
TRPV1 Antagonism
This compound has been studied for its role as a TRPV1 antagonist. TRPV1 (transient receptor potential vanilloid 1) is an ion channel involved in pain pathways. By modulating TRPV1 activity, this compound could provide therapeutic benefits in pain management and inflammatory conditions .
Comparative Analysis with Other Quinoline Derivatives
To illustrate the unique properties of this compound, a comparison with other related quinoline derivatives is presented below:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group at position 4 | Lacks trifluoromethyl substitution |
| Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | Trifluoromethyl at position 6 | Different position of trifluoromethyl group |
| Ethyl 4-methoxyquinoline-3-carboxylate | Methoxy group instead of hydroxyl | Different functional group affecting solubility |
| Ethyl 2-aminoquinoline-3-carboxylate | Amino group at position 2 | Different reactivity due to amino functionality |
The presence of both hydroxyl and trifluoromethyl groups in this compound significantly enhances its solubility and biological activity compared to similar compounds .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit different enzymes, including topoisomerase, thymidylate synthase, and protein kinases . These interactions lead to the disruption of cellular processes, resulting in cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations at Position 4
Ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
- Structure : Replaces the hydroxyl group at position 4 with chlorine.
- Synthesis : Reacting the hydroxyl precursor with oxalyl chloride and DMF in dichloromethane .
- Applications: Serves as a key intermediate for synthesizing pyrazoloquinolinones (e.g., MM-I-11 and MM-I-08) via reactions with arylhydrazines .
- Reactivity : Enhanced electrophilicity at position 4 due to chlorine substitution, facilitating nucleophilic substitutions.
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
- Structure : Lacks the hydroxyl group at position 4.
Positional Isomerism of the Trifluoromethyl Group
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
- Structure : Trifluoromethyl group at position 8 instead of 7.
- Impact : Altered spatial orientation affects molecular packing in crystals and interactions with biological targets. For example, trifluoromethyl at position 8 in related compounds creates distinct dihedral angles (e.g., 38.17° with dichlorophenyl rings) .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS: 23851-84-5)
Halogen-Substituted Analogues
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4)
- Structure : Combines chloro (position 7) and fluoro (position 6) substituents.
Derivatives with Heterocyclic Fusions
Pyrazoloquinolinones (MM-I-11, MM-I-08)
- Synthesis: Derived from ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate via reactions with fluorophenyl or chlorophenyl hydrazines .
- Activity : Improved subtype selectivity for α6-GABAA receptors, highlighting the role of chlorine in enhancing synthetic versatility.
Comparative Data Table
Biological Activity
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (ETQ) is a synthetic compound belonging to the quinoline family, renowned for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHFNO
Molecular Weight : 285.22 g/mol
Melting Point : 294-297 °C
Density : 1.373 g/cm³
Irritant Classification : Skin and eye irritant
The compound features a hydroxyl group at the 4-position, a trifluoromethyl group at the 7-position, and an ethyl ester functional group, enhancing its lipophilicity and biological activity .
Cytotoxic Activity
ETQ exhibits moderate cytotoxic effects against various cancer cell lines:
- MCF-7 (mammary gland cancer) : Significant cytotoxicity observed.
- HePG2 (hepatocellular carcinoma) : Moderate cytotoxicity indicated.
- HCT-116 (colorectal carcinoma) : Weak activity noted .
The mechanism involves the inhibition of specific enzymes and disruption of cellular processes critical for cancer cell survival. Quinoline derivatives are known to interact with various biomolecules, leading to altered gene expression and cellular signaling pathways .
Antimicrobial Activity
ETQ has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group significantly enhances its antibacterial potency .
Case Studies
- Antitumor Activity :
-
Antimicrobial Efficacy :
- In vitro tests showed that ETQ exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development as an antimicrobial agent .
- Enzyme Inhibition Studies :
Comparative Analysis with Related Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group at position 4 | Lacks trifluoromethyl substitution |
| Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | Trifluoromethyl at position 6 | Different position of trifluoromethyl group |
| Ethyl 4-methoxyquinoline-3-carboxylate | Methoxy group instead of hydroxyl | Different functional group affecting solubility |
| Ethyl 2-aminoquinoline-3-carboxylate | Amino group at position 2 | Different reactivity due to amino functionality |
The unique combination of functional groups in ETQ contributes to its enhanced solubility and biological activity compared to other quinoline derivatives .
Q & A
Q. Q1. What are the standard methods for synthesizing Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, and how can regioselectivity be controlled during its synthesis?
Methodological Answer: The synthesis typically involves multi-step reactions starting with a quinoline backbone. Key steps include halogenation, trifluoromethylation, and esterification. For example, regioselectivity in ethylation or trifluoromethylation can be influenced by reaction conditions (e.g., solvent polarity, temperature, and catalyst choice). Evidence from analogous compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) shows that adjusting reaction parameters (e.g., using Sharpless conditions for azide-alkyne cycloadditions) can direct substituents to specific positions on the quinoline ring .
Q. Q2. How is the molecular structure of this compound elucidated, and what analytical techniques are essential for confirmation?
Methodological Answer: Structure elucidation requires a combination of spectroscopic and crystallographic methods:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions .
- X-ray Crystallography : Resolves spatial arrangement and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Software like SHELX or WinGX is used for refinement .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Example: In related compounds, crystal structures revealed dihedral angles between quinoline and triazole rings (50.27°) and hydrogen-bonded 3D networks .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for derivatives of this compound?
Methodological Answer: Contradictions often arise from variations in assay conditions or structural modifications. Steps include:
Standardize Assays : Use consistent bacterial strains (e.g., Staphylococcus aureus for antimicrobial tests) .
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., CF₃ at C7 vs. Cl at C6) on activity .
Dose-Response Studies : Identify IC₅₀ values to quantify potency differences.
Case Study: this compound showed moderate cytotoxicity against MCF-7 cells but weak activity against HCT-116, highlighting cell-line-specific effects .
Q. Q4. What strategies optimize the synthetic yield of this compound while minimizing by-products?
Methodological Answer: By-products (e.g., triazolo-substituted derivatives) can form during cycloaddition or esterification. Optimization strategies include:
Q. Q5. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
Methodological Answer: Crystal packing, analyzed via X-ray diffraction, reveals interactions such as:
- C–H⋯O/N Hydrogen Bonds : Stabilize the lattice and affect solubility .
- π-π Stacking : Between quinoline and aromatic rings, influencing melting points and stability .
- Halogen Bonding : CF₃ and Cl groups participate in weak interactions, altering bioavailability .
Example: In Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, C–H⋯F and C–H⋯O bonds form a 3D network, correlating with high thermal stability (m.p. 423–425 K) .
Q. Q6. What computational methods are used to predict the biological activity of novel derivatives?
Methodological Answer:
- Molecular Docking : Screens binding affinity to targets (e.g., DNA gyrase for antimicrobial activity) .
- Pharmacophore Modeling : Identifies critical functional groups (e.g., CF₃ for hydrophobic interactions) .
- QSAR Models : Relate electronic descriptors (e.g., LogP, PSA) to activity .
Application: Derivatives with trifluoromethyl groups showed enhanced antibacterial activity due to increased membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
